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molecular formula C7H7NO B1207257 2-Aminobenzaldehyde CAS No. 529-23-7

2-Aminobenzaldehyde

Cat. No. B1207257
M. Wt: 121.14 g/mol
InChI Key: FXWFZIRWWNPPOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04997977

Procedure details

Following the procedure described in U.S. Pat. No. 4,808,332, a reactor is charged with 2-(methylamino)ethanol (134 g, 1.8 moles), 4-fluorobenzaldehyde (74.4 g, 0.6 mole), potassium carbonate (82.8 g, 0.6 mole) and dimethylsulfoxide (750 ml), and the mixture is heated at 95° C. for 72 hours. The product mixture is cooled and poured into three liters of ice water. The yellow solid that precipitates is filtered, washed with water, and dried in a vacuum oven, mp 72° C. The 4-[N-(2-hydroxyethyl)-N-methylamino]benzaldehyde product is recrystallized from water as needle-like crystals.
Quantity
134 g
Type
reactant
Reaction Step One
Quantity
74.4 g
Type
reactant
Reaction Step One
Quantity
82.8 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
3 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[NH:2]CCO.F[C:7]1[CH:14]=[CH:13][C:10]([CH:11]=[O:12])=[CH:9][CH:8]=1.C(=O)([O-])[O-].[K+].[K+]>CS(C)=O>[NH2:2][C:13]1[CH:14]=[CH:7][CH:8]=[CH:9][C:10]=1[CH:11]=[O:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
134 g
Type
reactant
Smiles
CNCCO
Name
Quantity
74.4 g
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Name
Quantity
82.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
750 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
ice water
Quantity
3 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The product mixture is cooled
CUSTOM
Type
CUSTOM
Details
The yellow solid that precipitates
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven, mp 72° C
CUSTOM
Type
CUSTOM
Details
The 4-[N-(2-hydroxyethyl)-N-methylamino]benzaldehyde product is recrystallized from water as needle-like crystals

Outcomes

Product
Name
Type
Smiles
NC1=C(C=O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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